

Head-to-head comparison of different anti-Claudin18.2 CAR T-cell constructs

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A Head-to-Head Comparison of Anti-Claudin18.2 CAR T-Cell Constructs

For Researchers, Scientists, and Drug Development Professionals

The landscape of cellular immunotherapy for solid tumors is rapidly evolving, with Claudin18.2 (CLDN18.2) emerging as a highly promising target, particularly for gastric and pancreatic cancers. A plethora of anti-CLDN18.2 Chimeric Antigen Receptor (CAR) T-cell constructs are currently under preclinical and clinical investigation, each with unique design features that influence their efficacy and safety profiles. This guide provides an objective, data-driven comparison of various anti-CLDN18.2 CAR T-cell constructs to aid researchers and drug developers in navigating this competitive field.

Construct Design and Signaling Pathways

The fundamental design of a CAR T-cell construct dictates its antigen recognition, activation, and persistence. Key components include the single-chain variable fragment (scFv) for antigen binding, a hinge and transmembrane domain, and intracellular co-stimulatory and signaling domains. Variations in these components can significantly impact the therapeutic outcome.

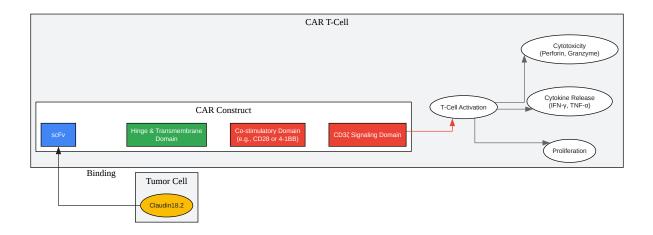
Most anti-CLDN18.2 CAR T-cell constructs are second-generation, incorporating a single costimulatory domain, typically CD28 or 4-1BB, in addition to the CD3ζ signaling domain. The choice of co-stimulatory domain can influence the kinetics of T-cell activation, persistence, and



differentiation. For instance, CD28 signaling is known to promote rapid and robust T-cell activation, while 4-1BB signaling is associated with enhanced T-cell persistence and a memory phenotype.

Novel approaches are also being explored, such as the use of gamma delta ($\gamma\delta$) T cells, which offer the potential for allogeneic "off-the-shelf" therapies, and the incorporation of synthetic receptors like a PD-1/CD28 fusion protein to counteract the immunosuppressive tumor microenvironment.

Below is a diagram illustrating the general signaling pathway of a conventional second-generation anti-CLDN18.2 CAR T-cell upon antigen recognition.



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CAR T-Cell Signaling Pathway

Head-to-Head Performance Data



Direct comparison of different CAR T-cell constructs is challenging due to variations in experimental setups across different studies. However, by summarizing the available data, we can draw informative conclusions about their relative performance. The following tables present a compilation of preclinical and clinical data for prominent anti-CLDN18.2 CAR T-cell constructs.

Table 1: Overview of Anti-Claudin18.2 CAR T-Cell

Constructs

Constructs						
Construct Name	T-Cell Type	scFv	Hinge/Tra nsmembr ane	Co- stimulato ry Domain(s)	Signaling Domain	Develope r/Source
CT041 (satri-cel)	Autologous αβ	Humanized	CD8α/CD2 8	CD28	CD3ζ	CARsgen Therapeuti cs
NCT03159 819	Autologous αβ	Not specified	Not specified	Not specified	CD3ζ	Changhai Hospital
hu8E5-28Z	αβ	hu8E5	CD8α/CD2 8	CD28	CD3ζ	Preclinical Study[1]
hu8E5-2I- 28Z	αβ	hu8E5-2I	CD8α/CD2 8	CD28	CD3ζ	Preclinical Study[1]
CAR-γδ T	Allogeneic γδ	Humanized	CD8α	CD28	CD3ζ	Preclinical Study[2][3]
TAC- CLDN18.2	αβ	hVH6	Endogeno us TCR	Endogeno us TCR	Endogeno us TCR	T-cell Antigen Coupler
PD1/CD28 CAR	αβ	Not specified	ICOS	ICOS	CD3ζ	Preclinical Study[4]



Table 2: Clinical Efficacy and Safety of Anti-Claudin 18.2

CAR T-Cell Therapies

Construct	Indicat ion	Phase	N	ORR (%)	DCR (%)	CRS (Grade ≥3) (%)	Neurot oxicity (Grade ≥3) (%)	Refere nce
CT041 (satri- cel)	Digestiv e System Cancer s	I	37	48.6	73.0	0	0	[5][6]
CT041 (satri- cel)	Advanc ed GI Cancer s	l (Final)	98	38.8	91.8	0	0	[7]
NCT03 159819	Gastric & Pancre atic Adenoc arcinom a	I	12	33.3	Not Reporte d	0	0	[8]

Table 3: Preclinical In Vitro Cytotoxicity of Anti-Claudin 18.2 CAR T-Cell Constructs



Construct	Target Cell Line	E:T Ratio	% Lysis	Cytokine Release (IFN-y, TNF- α)	Reference
hu8E5-28Z	CLDN18.2+ Gastric Cancer	Not specified	Potent	Increased	[1][9]
hu8E5-2I-28Z	CLDN18.2+ Gastric Cancer	Not specified	More potent than hu8E5- 28Z	Higher than hu8E5-28Z	[1][9]
CAR-yδ T	SNU-601- CLDN18.2+	1:1, 1:5	Superior to CAR-αβ T	High	[2][3][10]
PD1/CD28 CAR	NCI-N87- C18.2, AGS- C18.2, KATO- III-C18.2	1:1, 3:1	Dose- dependent killing	Increased	[4]

Table 4: Preclinical In Vivo Efficacy of Anti-Claudin18.2

CAR T-Cell Constructs

Construct	Tumor Model	Mouse Strain	Key Findings	Reference
hu8E5-2I-28Z	Gastric Cancer PDX	Not specified	Partial or complete tumor elimination.[1][9]	[1][9]
CAR-γδ T	Tumor-bearing NSG mice	NSG	Significantly inhibited tumor growth and prolonged survival.[2][3][10]	[2][3][10]
PD1/CD28 CAR	Xenograft GC model	Not specified	Reduced tumor volumes with no in vivo toxicity.[4]	[4]



Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the evaluation and comparison of CAR T-cell therapies. Below are summaries of methodologies for key experiments cited in the performance data tables.

CAR T-Cell Manufacturing and Transduction

The general workflow for generating CAR T-cells involves the isolation of T-cells from peripheral blood mononuclear cells (PBMCs), T-cell activation, transduction with a lentiviral vector encoding the CAR, and ex vivo expansion of the CAR T-cells.



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CAR T-Cell Manufacturing Workflow

Lentiviral Transduction Protocol (General):

- T-Cell Activation: T-cells are stimulated with anti-CD3/CD28 beads in the presence of cytokines such as IL-2.
- Transduction: After 24-48 hours of activation, the lentiviral vector carrying the CAR construct is added to the T-cell culture. Transduction enhancers like Polybrene or Retronectin may be used to increase efficiency.
- Expansion: The transduced T-cells are expanded for 7-14 days in culture medium supplemented with cytokines (e.g., IL-7 and IL-15) to promote the growth of a memory T-cell phenotype.
- Quality Control: The final CAR T-cell product undergoes a series of quality control tests to
 ensure safety and potency, including assessments of viability, purity (percentage of CD3+ Tcells), CAR expression, and sterility.

In Vitro Cytotoxicity Assays



The ability of CAR T-cells to recognize and kill tumor cells is a critical measure of their efficacy. Several methods are employed to quantify this cytotoxic activity.

Lactate Dehydrogenase (LDH) Release Assay:

- Co-culture: CAR T-cells (effector cells) are co-cultured with CLDN18.2-positive tumor cells (target cells) at various effector-to-target (E:T) ratios in a 96-well plate.
- Incubation: The co-culture is incubated for a defined period (e.g., 4-24 hours).
- LDH Measurement: The amount of LDH released from lysed target cells into the supernatant is quantified using a colorimetric assay.
- Calculation: The percentage of specific lysis is calculated by comparing the LDH release in the experimental wells to that of control wells (target cells alone and maximum LDH release from lysed target cells).

xCELLigence Real-Time Cell Analysis:

- Plate Preparation: Target tumor cells are seeded in a specialized 96-well E-plate containing microelectrodes.
- Baseline Reading: The impedance of the adherent target cells is measured in real-time to establish a baseline.
- Co-culture: CAR T-cells are added to the wells.
- Real-Time Monitoring: As CAR T-cells kill the target cells, the target cells detach from the
 electrodes, leading to a decrease in impedance, which is monitored continuously to provide
 a kinetic measure of cytotoxicity.

In Vivo Tumor Models

Animal models are essential for evaluating the in vivo efficacy and potential toxicities of CAR T-cell therapies before they advance to clinical trials.

Xenograft Mouse Model Protocol (General):



- Tumor Implantation: Immunodeficient mice (e.g., NSG or NOG mice) are subcutaneously or orthotopically inoculated with a human cancer cell line expressing CLDN18.2.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- CAR T-Cell Infusion: A defined dose of CAR T-cells is administered to the mice, typically via intravenous injection.
- Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight and overall health are also monitored as indicators of toxicity.
- Endpoint Analysis: At the end of the study, tumors and various organs may be harvested for histological and immunological analysis to assess CAR T-cell infiltration and on-target, offtumor toxicities.

Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors. The experimental workflow is similar to that of cell line-derived xenograft models.

Conclusion

The field of anti-Claudin18.2 CAR T-cell therapy is dynamic and promising. While second-generation constructs with CD28 or 4-1BB co-stimulatory domains have shown significant clinical activity, novel designs incorporating strategies to overcome the challenges of the solid tumor microenvironment are rapidly emerging. This guide provides a framework for understanding and comparing the performance of these different constructs. As more data from ongoing and future studies become available, a clearer picture of the optimal CAR T-cell design for targeting CLDN18.2-positive malignancies will undoubtedly emerge. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to advance this exciting therapeutic modality.

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